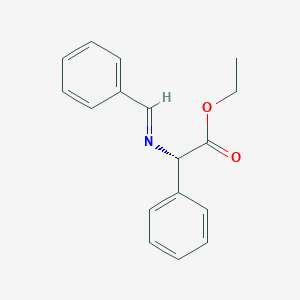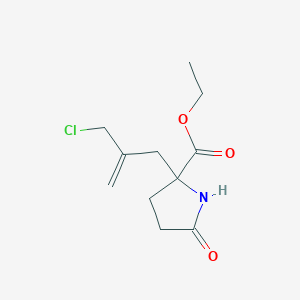![molecular formula C14H10N2O2 B12839313 4-Amino-3'-cyano[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12839313.png)
4-Amino-3'-cyano[1,1'-biphenyl]-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-3’-cyano[1,1’-biphenyl]-3-carboxylic acid is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of an amino group, a cyano group, and a carboxylic acid group attached to a biphenyl structure. The unique arrangement of these functional groups makes it a valuable compound in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3’-cyano[1,1’-biphenyl]-3-carboxylic acid typically involves the following steps:
Nitration of Biphenyl: The initial step involves the nitration of biphenyl to produce 4-nitrobiphenyl.
Reduction: The nitro group in 4-nitrobiphenyl is then reduced to form 4-aminobiphenyl.
Cyanation: The amino group is further reacted with a cyanating agent to introduce the cyano group.
Carboxylation: Finally, the carboxylic acid group is introduced through carboxylation reactions.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale nitration and reduction processes, followed by cyanation and carboxylation under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Amino-3’-cyano[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and acids are commonly used under various conditions.
Major Products:
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Primary amines.
Substitution Products: Various substituted biphenyl derivatives.
Applications De Recherche Scientifique
4-Amino-3’-cyano[1,1’-biphenyl]-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique functional groups.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mécanisme D'action
The mechanism of action of 4-Amino-3’-cyano[1,1’-biphenyl]-3-carboxylic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to various biological effects.
Pathways Involved: It can modulate signaling pathways, induce apoptosis in cancer cells, and inhibit microbial growth by interfering with essential cellular processes.
Comparaison Avec Des Composés Similaires
4-Aminobiphenyl: Lacks the cyano and carboxylic acid groups, making it less versatile.
3-Cyano[1,1’-biphenyl]-4-carboxylic acid: Lacks the amino group, affecting its reactivity and applications.
4-Amino-3-cyanobenzoic acid: Contains a single benzene ring, limiting its structural complexity.
Propriétés
Formule moléculaire |
C14H10N2O2 |
|---|---|
Poids moléculaire |
238.24 g/mol |
Nom IUPAC |
2-amino-5-(3-cyanophenyl)benzoic acid |
InChI |
InChI=1S/C14H10N2O2/c15-8-9-2-1-3-10(6-9)11-4-5-13(16)12(7-11)14(17)18/h1-7H,16H2,(H,17,18) |
Clé InChI |
ZZZLCHBIECPWLE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C2=CC(=C(C=C2)N)C(=O)O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


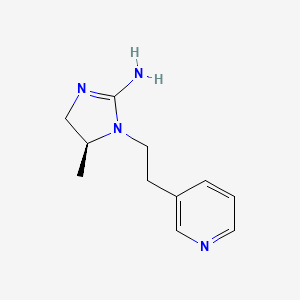

![1,1''-(1,4-Phenylenebis(methylene))bis(([4,4'-bipyridin]-1-ium))](/img/structure/B12839236.png)
![(5-{3-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]benzyl}-2-phenyl-2H-1,2,3-triazol-4-yl)acetic acid](/img/structure/B12839242.png)
![N6-(5-(2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl)-L-lysine](/img/structure/B12839244.png)
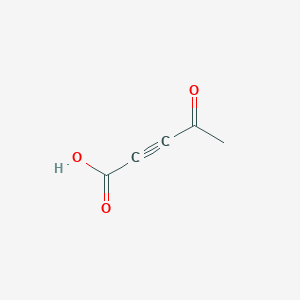
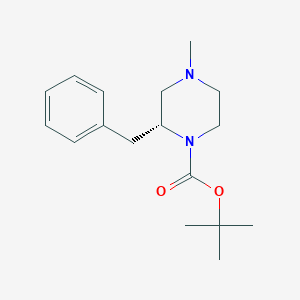

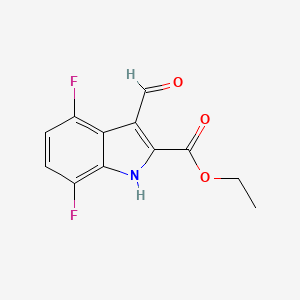
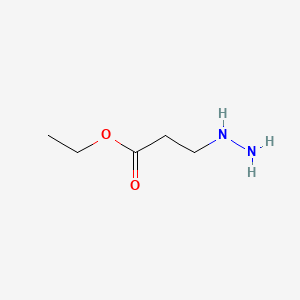
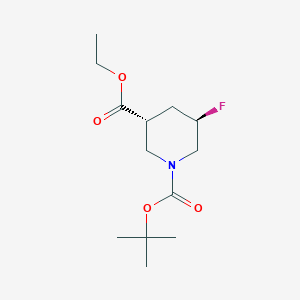
![5-Fluoro-[3,4'-bipyridin]-2-amine](/img/structure/B12839292.png)
